methyl 3-methoxybenzimidate HCL
Description
Methyl 3-methoxybenzimidate HCl (CAS: 57075-83-9) is a hydrochloride salt derivative of an imidate ester. Its molecular formula is C₉H₁₂ClNO₂, with a molar mass of 201.65 g/mol. The compound features a benzimidate core substituted with a methoxy group at the 3-position and a methyl ester functional group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride salt form.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
methyl 3-methoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-5-3-4-7(6-8)9(10)12-2;/h3-6,10H,1-2H3;1H |
InChI Key |
JXJDDTFXZMZTKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=N)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxybenzimidate hydrochloride can be synthesized through the cyanoimidation of aldehydes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrogen cyanide and tert-butyl hypochlorite in methanol. The reaction mixture is stirred at room temperature and then heated to 50°C for several hours. The product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
In industrial settings, the production of methyl 3-methoxybenzimidate hydrochloride typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-methoxybenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 3-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural and Functional Differences
- Functional Group Variations: this compound contains an imidate ester group (–N–C(OCH₃)–), whereas 3-methoxybenzamidine HCl (similarity 1.00) has an amidino group (–C(NH₂)₂⁺). 2-Methoxybenzimidamide HCl (similarity 0.92) replaces the imidate ester with an amidamide group (–C(O)NH₂) and positions the methoxy group ortho to the core, which may reduce steric hindrance compared to the para-substituted this compound .
- The 4-hydroxybenzamidine HCl analog (similarity 0.91) replaces methoxy with a polar hydroxy group, significantly altering acidity and solubility profiles .
Physicochemical Properties
While exact data for this compound are scarce, comparisons with analogs suggest:
- Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 3-methoxybenzamidine HCl’s amidino group may increase ionic interactions, enhancing solubility over the imidate ester variant .
- Stability: Imidate esters are prone to hydrolysis under acidic or basic conditions, whereas amidino groups (e.g., in 3-methoxybenzamidine HCl) are more stable, favoring long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
